Compound Description: This compound features a dihydropyrazole ring, similar to the pyrazole ring found in the target compound N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide. []
Relevance: The presence of a dihydropyrazole ring in this compound and a pyrazole ring in the target compound suggests a structural relationship. Both structures contain a nitrogen-containing heterocycle, highlighting a potential commonality in their chemical properties or biological activities. []
Compound Description: PF-06747775 is an irreversible inhibitor targeting oncogenic EGFR mutants with selectivity over wild-type EGFR. It exhibits potent inhibitory activity against the four common EGFR mutants (exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del), and demonstrates desirable ADME properties. []
Relevance: Both PF-06747775 and the target compound, N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide, contain a pyrazole ring substituted with a methoxy group. This structural similarity suggests potential overlap in their binding affinities or interactions with biological targets. []
Compound Description: This compound contains a pyrazolone ring system, characterized by a pyrazole ring with an adjacent carbonyl group. []
Relevance: The presence of a pyrazole ring in both this compound and the target compound N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide suggests a potential structural similarity. []
Compound Description: Similar to the previous compound, this structure also features a pyrazolone ring. []
Relevance: This shared structural motif with the target compound N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide suggests they might belong to a similar chemical class or exhibit related biological activities. []
Compound Description: TAK-063 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. It demonstrates antipsychotic-like effects in rodent models of schizophrenia, improving cognitive functions such as recognition memory, attention, working memory, and executive function. []
Relevance: Both TAK-063 and the target compound, N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide, share a common structural feature: a pyridazine ring substituted with a 1H-pyrazol-1-yl group at the same position. This structural similarity might indicate similar pharmacological profiles or interactions with biological targets, particularly those related to the central nervous system. []
Compound Description: This series of compounds, structurally related to the previously synthesized (N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, exhibited antiviral activity against a range of RNA and DNA viruses. Notably, they demonstrated improved potency and selectivity compared to reference inhibitors like 6-azauridine and ribavirin. []
Relevance: The N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives share the core structure of a phenylsulfonyl group attached to a pyrazole ring with the target compound, N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide. This structural similarity suggests a potential relationship in their biological activity, specifically their potential as antiviral agents. Further investigation is warranted to explore the extent of this relationship. []
Compound Description: VNO is identified as a potential oxidative impurity of Venetoclax, a potent BCL-2 inhibitor used in treating blood cancers. VNO forms during the oxidative stress degradation of Venetoclax. []
Relevance: VNO and the target compound N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide, both contain a sulfonamide functional group (-S(=O)2-NH-) within their structure. Although the overall structures differ significantly, the presence of this shared functional group might influence their physicochemical properties and potentially result in similar pharmacological or toxicological profiles. []
Compound Description: VHA is another potential oxidative impurity of Venetoclax, formed through the Meisenheimer rearrangement of VNO during oxidative stress degradation. []
Relevance: Similar to VNO, VHA also shares the sulfonamide functional group with the target compound N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide. This structural similarity, despite the different overall structures, might indicate potential commonalities in their metabolism or pharmacokinetic properties. []
Compound Description: This series of compounds were synthesized and evaluated for their anticancer activity. Among the series, N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzenesulfonamide displayed the most potent cytotoxicity against MCF-7, Ishikawa, and MDA-MB-231 cell lines. []
Relevance: Both this specific compound and the target compound, N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide, share a crucial structural feature: a sulfonamide group connected to a methoxybenzene ring. This shared motif suggests potential similarities in their binding properties and interactions with biological targets, potentially influencing their anticancer activity. The presence of different heterocyclic rings in their structures provides an opportunity to investigate how these variations impact their overall biological profiles. []
Compound Description: SM-19712 is a potent endothelin converting enzyme (ECE) inhibitor. It demonstrates protective effects against ischemic acute renal failure (ARF) in rats, showing superior efficacy compared to the conventional ECE inhibitor phosphoramidon. []
Relevance: Both SM-19712 and the target compound, N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-methoxy-3-methylbenzenesulfonamide, share a core sulfonamide group. Additionally, both contain a substituted pyrazole ring directly attached to the nitrogen of the sulfonamide group. These shared structural features suggest they might share a similar mechanism of action, particularly regarding their interaction with ECE. Further investigation into their structure-activity relationships could provide insights into optimizing the pharmacological properties of these compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.